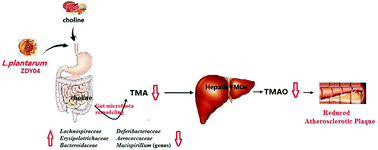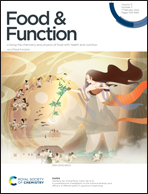Lactobacillus plantarum ZDY04 exhibits a strain-specific property of lowering TMAO via the modulation of gut microbiota in mice†
Food & Function Pub Date: 2018-07-10 DOI: 10.1039/C8FO00349A
Abstract
Trimethylamine N-oxide (TMAO), which is oxidized from trimethylamine (TMA) by hepatic flavin-containing monooxygenases (FMOs), promotes the development of atherosclerosis and is a new target for the prevention and treatment of cardiovascular disease from the perspective of intestinal flora. TMA is transformed by intestinal flora from TMA-containing nutrients, such as choline. Some small molecular agents lower serum TMAO and/or cecal TMA levels. However, probiotics that can effectively reduce serum TMAO levels are currently lacking. In this work, five potentially probiotic strains were administered to mice supplemented with 1.3% choline. Only Lactobacillus plantarum ZDY04 significantly reduced serum TMAO and cecal TMA levels by modulating the relative abundance of the families Lachnospiraceae, Erysipelotrichaceae and Bacteroidaceae and the genus Mucispirillum in mice and not by influencing the expression levels of hepatic FMO3 and metabolizing choline, TMA, and TMAO. In addition, L. plantarum ZDY04 can significantly inhibit the development of TMAO-induced atherosclerosis in ApoE−/− 1.3% choline-fed mice as compared with the untreated PBS group. In conclusion, the use of L. plantarum ZDY04 may be an alternative approach to reduce serum TMAO levels and TMAO-induced atherosclerosis in mice.

Recommended Literature
- [1] The Mesodyn simulation of pluronic water mixtures using the ‘equivalent chain’ method
- [2] Contents list
- [3] Water-dispersible silicon dots as a peroxidase mimetic for the highly-sensitive colorimetric detection of glucose†
- [4] Reactions of [60]fullerene with alkynes promoted by OH−†
- [5] Novel fungus–titanate bio-nanocomposites as high performance adsorbents for the efficient removal of radioactive ions from wastewater†
- [6] Georgia Experiment Station. Fiftieth Annual Report, 1937–1938
- [7] Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors†
- [8] Nucleation of charged droplets; an ion-atmosphere model
- [9] Chiral pyridylamino-ruthenium(ii) complexes: synthesis, structure and catalytic properties in Diels–Alder reactions†
- [10] Asymmetric Michael/hemiketalization of 5-hydroxy-2-methyl-4H-pyran-4-one to β,γ-unsaturated α-ketoesters catalyzed by a bifunctional rosin–indane amine thiourea catalyst†










